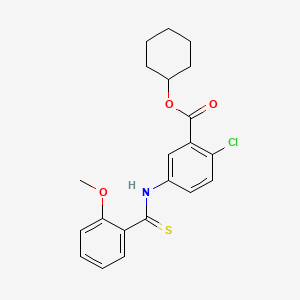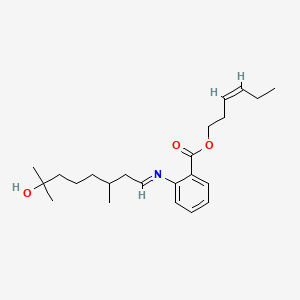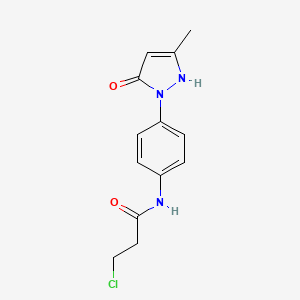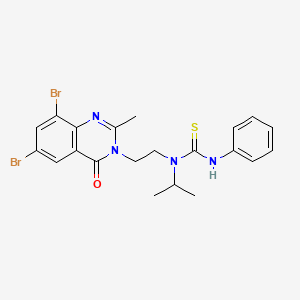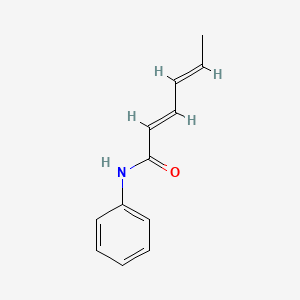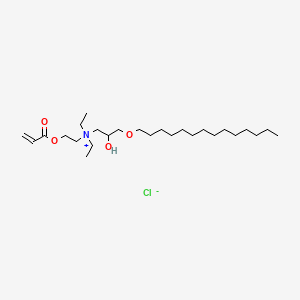
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone is an organic compound with a molecular formula of C10H14O. It is a colorless liquid known for its distinctive aroma, often described as citrus-like. This compound is used primarily as a flavoring agent in the food industry due to its pleasant scent and taste.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone typically involves the reaction of 2,2-dimethyl-3(2H)-furanone with propenyl derivatives under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.
Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.
Medicine: Investigations into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, are ongoing.
Industry: Beyond its use as a flavoring agent, it is also explored for its potential in creating new materials and chemicals.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone exerts its effects involves interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to the observed effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
2,2-Dimethyl-3(2H)-furanone: A precursor in the synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone.
2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran: Another flavoring agent with a similar structure but different properties.
Uniqueness: this compound is unique due to its specific propenyl group, which imparts distinct chemical and sensory properties. This makes it particularly valuable in applications where a specific aroma or reactivity is desired.
Propiedades
Número CAS |
102415-35-0 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-[(E)-prop-1-enyl]furan-3-one |
InChI |
InChI=1S/C9H12O2/c1-4-5-7-6-8(10)9(2,3)11-7/h4-6H,1-3H3/b5-4+ |
Clave InChI |
WRDZKZGGWZNIFJ-SNAWJCMRSA-N |
SMILES isomérico |
C/C=C/C1=CC(=O)C(O1)(C)C |
SMILES canónico |
CC=CC1=CC(=O)C(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



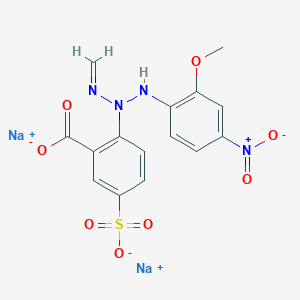
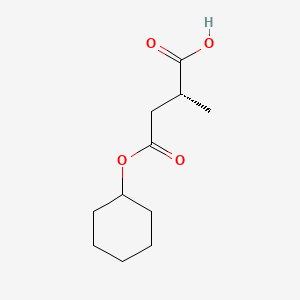
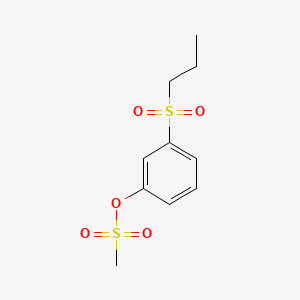

![(E)-but-2-enedioic acid;5-chloro-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12693360.png)
